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molecular formula C12H15NO2 B1182598 N-(2,4-dimethoxybenzyl)prop-2-yn-1-amine

N-(2,4-dimethoxybenzyl)prop-2-yn-1-amine

Cat. No. B1182598
M. Wt: 205.257
InChI Key: IYEMEVZEXZGKFA-UHFFFAOYSA-N
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Patent
US07834015B2

Procedure details

Meanwhile, 2,4-dimethoxybenzaldehyde (1 eq) and propargylamine (1.2 eq) were stirred in MeOH at RT under a N2 atmosphere for 1.5 h and then cooled to 0° C. NaBH4 (1.8 eq) was added in three portions over 15 min. The mixture was stirred for additional 2 h at RT and then quenched with 1 N NaOH solution. The product was extracted with DCM (3×) and then the combined organic layers were washed with brine, dried (Na2SO4) and evaporated under reduced pressure to yield N-(2,4-dimethoxybenzyl)prop-2-yn-1-amine as an orange oil that was used as such in the next step without purification. 1H NMR (400 MHz, DMSO-d6) δ: 7.15 (1H, d, J=8.3 Hz), 6.52 (1H, d, J=2.3 Hz), 6.46 (1H, dd, J=8.3, 2.3 Hz), 3.76 (3H, s), 3.74 (3H, s), 3.63 (2H, s), 3.28 (2H, d, J=3.3 Hz), 3.04 (1H, t, J=2.4 Hz), 2.1 (1H, bs).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[CH2:13]([NH2:16])[C:14]#[CH:15].[BH4-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH:16][CH2:13][C:14]#[CH:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for additional 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 1 N NaOH solution
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with DCM (3×)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(CNCC#C)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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